molecular formula C29H41ClN2O6S2 B13030808 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride

4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride

Cat. No.: B13030808
M. Wt: 613.2 g/mol
InChI Key: XPHANNWTLLGFTK-UHFFFAOYSA-N
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Description

4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its multiple functional groups make it a versatile tool for probing biological systems .

Medicine

Its structure suggests it could be modified to produce drugs with specific therapeutic effects .

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride stands out due to its unique combination of functional groups.

Properties

Molecular Formula

C29H41ClN2O6S2

Molecular Weight

613.2 g/mol

IUPAC Name

[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate;hydrochloride

InChI

InChI=1S/C29H40N2O6S2.ClH/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20;/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3;1H

InChI Key

XPHANNWTLLGFTK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C.Cl

Origin of Product

United States

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